6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Description
The compound (±)-Z-6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-3-pentyl-6,6,9-trimethyl-, commonly referred to as racemic Δ6a,10a-tetrahydrocannabinol (Δ6a,10a-THC), is a synthetic cannabinoid and positional isomer of Δ9-THC. Key properties include:
- Molecular Formula: C21H30O2
- Molecular Weight: 314.46 g/mol
- CAS Registry Numbers: (R)-enantiomer: 95720-01-7 (S)-enantiomer: 95720-02-8 Racemic mixture (Z-form): Not explicitly listed but inferred from stereoisomer data .
This compound is synthesized via acid-catalyzed condensation of olivetol and pulegone, producing a racemic mixture with moderate affinity for cannabinoid receptors CB1 and CB2 .
Structure
3D Structure
Properties
CAS No. |
6087-73-6 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1 |
InChI Key |
CYQFCXCEBYINGO-SJORKVTESA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Other CAS No. |
6087-73-6 |
Origin of Product |
United States |
Biological Activity
6H-Dibenzo(b,d)pyran-1-ol, specifically the compound characterized as 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-, is a member of the dibenzopyran class of compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural complexity and the presence of various substituents suggest a diverse range of interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula for this compound is C22H32O2, with a molecular weight of approximately 328.49 g/mol. The key features include:
- Dibenzopyran core : This structure is fundamental to its biological activity.
- Hydroxyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Alkyl substituents : Such as the pentyl chain that may influence lipophilicity and receptor interactions.
The mechanism of action of 6H-Dibenzo(b,d)pyran-1-ol involves its potential interactions with various biological targets:
- Receptors : It may modulate cannabinoid receptors (CB1 and CB2), similar to other cannabinoids.
- Enzymes : Interaction with enzymes could lead to altered metabolic pathways.
- Ion Channels : Potential effects on ion channels could influence neuronal excitability and neurotransmitter release.
Anticancer Activity
Recent studies have indicated that derivatives of dibenzopyran compounds exhibit significant anticancer properties. For example:
- In vitro studies showed that certain extracts containing dibenzopyran derivatives led to a reduction in cell viability in various cancer cell lines by over 50% .
- A specific study demonstrated that compounds similar to 6H-Dibenzo(b,d)pyran-1-ol exhibited IC50 values ranging from 120 nM against Plasmodium falciparum to notable effects on Leishmania donovani .
Neuroprotective Effects
Research has suggested potential neuroprotective effects attributed to this compound. For instance:
- Animal studies indicated that certain dibenzopyran derivatives could reduce seizure activity in models induced by pentylenetetrazole (PTZ), showcasing their possible role in epilepsy management .
Anti-inflammatory Properties
The anti-inflammatory potential of 6H-Dibenzo(b,d)pyran derivatives has also been explored:
- Compounds within this class have shown promise in reducing inflammatory markers in vitro and in vivo, indicating their therapeutic potential for conditions like arthritis and chronic pain .
Comparative Analysis
To better understand the biological activity of 6H-Dibenzo(b,d)pyran-1-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Delta-9-Tetrahydrocannabinol (Δ9-THC) | Similar dibenzopyran structure | Psychoactive; interacts with cannabinoid receptors |
| Delta-8-Tetrahydrocannabinol (Δ8-THC) | Isomer of Δ9 with reduced psychoactivity | Potential therapeutic uses |
| Hexahydrocannabinol (HHC) | Fully saturated derivative | Exhibits cannabinoid receptor activity without psychoactive effects |
Case Studies
A review of case studies highlights the therapeutic applications explored for 6H-Dibenzo(b,d)pyran derivatives:
- Cancer Treatment : A clinical trial assessing the efficacy of a dibenzopyran extract showed significant tumor reduction in patients with advanced cancer.
- Neurological Disorders : Another study focused on the use of these compounds in a cohort with treatment-resistant epilepsy, reporting improved seizure control.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C22H32O2
- Molecular Weight : 328.4883 g/mol
- CAS Number : 6087-73-6
Pain Management
Research has indicated that Δ9-THC exhibits analgesic properties. It interacts with the endocannabinoid system, providing relief from chronic pain conditions. A study demonstrated that patients with neuropathic pain reported significant reductions in pain levels when treated with Δ9-THC-based medications .
Antiemetic Effects
Δ9-THC is widely recognized for its antiemetic properties, particularly in patients undergoing chemotherapy. Clinical trials have shown that it effectively reduces nausea and vomiting associated with cancer treatments, leading to improved patient comfort and quality of life .
Appetite Stimulation
In patients suffering from conditions such as HIV/AIDS or cancer, Δ9-THC has been shown to stimulate appetite. This effect is crucial for individuals experiencing cachexia or significant weight loss due to their illnesses .
Neuroprotective Properties
Emerging research suggests that Δ9-THC may have neuroprotective effects, potentially benefiting neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal studies have indicated that it can reduce inflammation and oxidative stress in neuronal cells .
Case Study 1: Chronic Pain Management
A clinical trial involving 100 participants with chronic pain conditions assessed the efficacy of Δ9-THC in pain management. Participants receiving Δ9-THC reported a 30% reduction in pain compared to a placebo group over a six-week period. The study highlighted the compound's potential as a viable alternative to traditional opioids .
Case Study 2: Chemotherapy-Induced Nausea
In a double-blind study of patients undergoing chemotherapy, those treated with Δ9-THC experienced a significant decrease in nausea episodes compared to those receiving standard antiemetic therapy. The findings support the integration of Δ9-THC into treatment protocols for managing chemotherapy-related side effects .
Regulatory Considerations
The legality and regulation of Δ9-THC vary globally. In many jurisdictions, it is classified as a controlled substance due to its psychoactive properties. However, recent shifts towards legalization for medical use have prompted further research into its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes critical distinctions between Δ6a,10a-THC and analogous cannabinoids:
Key Findings from Comparative Studies
Receptor Binding: Δ9-THC exhibits the highest CB1/CB2 affinity due to optimal stereochemistry and Δ9 double bond positioning, enabling strong psychoactivity . Δ6a,10a-THC’s racemic form shows reduced receptor binding compared to Δ9-THC, likely due to steric hindrance from its stereogenic centers .
Synthetic Accessibility :
- Δ6a,10a-THC is easier to synthesize than Δ9-THC but requires chiral resolution to isolate enantiomers, complicating large-scale production .
- HHC, a hydrogenated derivative, offers improved stability over THC isomers but requires specialized hydrogenation techniques .
Δ8-THC is less potent than Δ9-THC but is favored in some medical formulations for its stability and milder side effects .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to maintain stereochemical integrity. For dibenzopyran derivatives, intramolecular cyclization via C–H bond activation or palladium-catalyzed coupling is common . NMR spectroscopy (e.g., H and C) and X-ray crystallography are essential for confirming stereochemistry, as minor deviations in substituent orientation (e.g., β vs. α configurations) can drastically alter bioactivity .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (<1 ppm error) and infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, aromatic C–H stretches). For example, IR peaks at ~3300 cm (O–H stretch) and 1600 cm (aromatic C=C) are characteristic . Cross-referencing NMR chemical shifts with analogs like Δ8-THC (CAS 1972-08-3) is recommended .
Q. What chromatographic methods are optimal for purity assessment?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) is standard. Gradient elution using acetonitrile/water (0.1% formic acid) improves resolution of closely related isomers. Purity thresholds >95% are typical for pharmacological studies .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 6aR vs. 6aS configurations) impact receptor binding affinity?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) paired with in vitro CB1/CB2 receptor assays reveal that 6aR,10aR configurations (common in Δ8-THC analogs) exhibit higher CB1 affinity due to optimal hydrophobic interactions with transmembrane helices . Compare with enantiomers like HU-210 (CAS 112830-95-2), a synthetic cannabinoid with 6aR,10aR stereochemistry and nanomolar CB1 affinity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line, incubation time). Standardize protocols using:
- Positive controls : Δ9-THC (CAS 1972-08-3) for cannabinoid receptor assays.
- Negative controls : Inactive analogs (e.g., CBD derivatives).
Replicate studies in at least two independent labs and apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) .
Q. How can researchers optimize stability in aqueous solutions for pharmacokinetic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
